molecular formula C18H15FN2OS B2362865 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine CAS No. 896044-49-8

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B2362865
CAS No.: 896044-49-8
M. Wt: 326.39
InChI Key: SLGJGPITJUBOBZ-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative featuring a fluorobenzylthio group at position 3 and a 2-methoxyphenyl substituent at position 6. The structural uniqueness of this compound lies in its substitution pattern: the 2-methoxyphenyl group introduces steric and electronic effects distinct from para-substituted analogs, while the 4-fluorobenzylthio moiety may enhance metabolic stability compared to alkylthio groups .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-22-17-5-3-2-4-15(17)16-10-11-18(21-20-16)23-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGJGPITJUBOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridazine ring with 4-fluorobenzylthiol.

    Attachment of the 2-Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, thiols, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with specific functional groups modified.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituents are compared below:

Compound Name Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Fluorobenzylthio 2-Methoxyphenyl C₁₈H₁₄FN₂OS ~332.38*
3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine 4-Fluorophenyl 4-Pyridinylmethylthio C₁₇H₁₃FN₃S 326.37
3-[(4-Fluorobenzyl)sulfanyl]-6-(4-fluorophenyl)pyridazine 4-Fluorobenzylthio 4-Fluorophenyl C₁₇H₁₂F₂N₂S 314.35
3-Chloro-6-(4-chlorophenoxypropylpiperazinyl)pyridazine Chloro Piperazinylpropylphenoxy C₁₈H₂₁Cl₂N₅O 418.31
Triazolopyridazine Derivatives Triazolo-fused ring Varied aryl groups (e.g., 4-tolyl) C₁₈H₁₄N₄O ~314.34

*Estimated based on analogous compounds.

Key Observations:
  • Thioether Linkage : The 4-fluorobenzylthio group in the target and offers improved lipophilicity (logP ~3.2) compared to pyridinylmethylthio (logP ~2.8) in , favoring membrane permeability .
Antimicrobial Activity:
  • Triazolopyridazines (e.g., 3,6-di(4’-tolyl)triazolo[4,3-b]pyridazine) exhibit potent activity against Staphylococcus aureus and Candida albicans (MIC: 2–8 µg/mL), attributed to the triazolo ring’s hydrogen-bonding capacity .
  • 3-Chloro-pyridazines (e.g., ) show moderate anti-bacterial and anti-viral activity, likely due to chloro’s electron-withdrawing effects enhancing target interaction .
  • Target Compound : While direct data is unavailable, its 2-methoxyphenyl group may improve antifungal activity compared to chloro or bromo substituents, as methoxy groups enhance solubility and H-bond acceptor capacity .
Enzyme Inhibition:
  • Pyridazine derivatives in target enzymes like fatty acid synthase (FAS) and coagulation factors.

Physicochemical Properties

Property Target Compound 3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl] 3-[(4-Fluorobenzyl)sulfanyl]-6-(4-fluorophenyl)
Calculated logP* ~3.2 ~2.8 ~3.1
Hydrogen Bond Acceptors 4 5 4
Rotatable Bonds 5 4 4

*Estimated using fragment-based methods.

  • The target’s higher logP compared to may enhance blood-brain barrier penetration, while its fewer H-bond acceptors relative to could reduce metabolic clearance .

Biological Activity

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a synthetic organic compound belonging to the class of pyridazines, characterized by its unique structural features that include a 4-fluorobenzylthio group and a 2-methoxyphenyl group attached to the pyridazine ring. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

  • Molecular Formula : C18H15FN2OS
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 896044-49-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Introduction of the 4-Fluorobenzylthio Group : This is done via nucleophilic substitution reactions.
  • Attachment of the 2-Methoxyphenyl Group : This step also involves nucleophilic substitution, often using aryl halides.

These synthetic routes can be optimized for industrial production to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyridazines, including 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures possess potent effects against various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine may enhance their biological activity by increasing lipophilicity and improving membrane permeability.

Antiviral Activity

Recent studies have explored the antiviral potential of pyridazine derivatives. For instance, compounds similar to 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine have demonstrated effectiveness against viruses such as Chlamydia and Dengue virus. The mechanism often involves interaction with viral enzymes or host cell receptors, inhibiting viral replication.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has indicated that pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades related to cell survival and proliferation. Specific studies have reported that similar compounds exhibit cytotoxicity against different cancer cell lines.

The exact mechanism by which 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific molecular targets, such as enzymes or receptors involved in critical biochemical pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural VariationBiological Activity
3-((4-Chlorobenzyl)thio)-6-(2-methoxyphenyl)pyridazineChlorine instead of FluorineModerate antimicrobial activity
3-((4-Methylbenzyl)thio)-6-(2-methoxyphenyl)pyridazineMethyl group instead of FluorineReduced anticancer activity
3-((4-Bromobenzyl)thio)-6-(2-methoxyphenyl)pyridazineBromine instead of FluorineEnhanced antiviral properties

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyridazine derivatives revealed that those with halogen substitutions exhibited improved activity against resistant bacterial strains. The study highlighted the importance of substituent position and electronic properties on antimicrobial potency.
  • Antiviral Screening : In a comprehensive screening for antiviral agents, a series of pyridazine derivatives were tested against Chlamydia and Dengue virus. Results indicated that certain substitutions significantly enhanced antiviral efficacy, suggesting that structural modifications can lead to improved therapeutic profiles.
  • Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of pyridazine derivatives on human cancer cell lines demonstrated that compounds with specific functional groups could induce apoptosis more effectively than standard chemotherapeutic agents.

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